N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-11-9-12(2)15(13(3)10-11)17-20-21-18(23-17)19-16(22)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOFIXNGNALKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,4,6-trimethylphenyl isothiocyanate with hydrazine hydrate to form the corresponding thiourea derivative. This intermediate is then cyclized using a suitable oxidizing agent, such as bromine or iodine, to yield the desired thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with benzoyl chloride to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzamide or thiadiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent, anti-inflammatory compound, and enzyme inhibitor.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-Trimethylphenyl)formamide: A related compound with similar structural features but different biological activities.
2,4,6-Trimethylphenol: Another compound with a 2,4,6-trimethylphenyl group but lacking the thiadiazole and benzamide moieties.
Uniqueness
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both the thiadiazole and benzamide groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets, making it a versatile compound in scientific research .
Biological Activity
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound contribute to its interaction with various biological pathways.
Chemical Structure
The compound features a thiadiazole ring substituted with a 2,4,6-trimethylphenyl group and a benzamide moiety. This structural arrangement is crucial for its biological activity.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H21N3OS |
| Molecular Weight | 305.42 g/mol |
The biological activity of this compound is attributed to its ability to modulate specific molecular targets. The thiadiazole ring interacts with enzymes and receptors involved in inflammatory pathways and cancer cell signaling.
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in the inflammatory process.
- Anticancer Properties : It can induce apoptosis in cancer cells by disrupting cellular processes related to cell cycle regulation.
Antimicrobial Activity
Studies have demonstrated that thiadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : The compound showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : It also displayed antifungal properties against strains like Candida albicans.
Anticancer Activity
Research indicates that this compound has potential anticancer effects:
- Cytotoxicity Studies : In vitro studies revealed that the compound exhibits cytotoxic activity against several cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia).
- Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner.
Case Studies
-
Study on Anticancer Properties :
- A study evaluated the cytotoxic effects of the compound on MCF-7 and U-937 cell lines. The results showed IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.
-
Antimicrobial Evaluation :
- Another study focused on the antibacterial and antifungal activities of related thiadiazole compounds. The findings highlighted that certain derivatives exhibited higher potency than traditional antibiotics against resistant strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of benzamidoacetic acid derivatives with thiosemicarbazide under reflux with phosphorus oxychloride (POCl₃). Microwave-assisted methods significantly reduce reaction time (15–20 minutes vs. 15–18 hours conventionally) and improve yields (70–85%) by enabling solvent-free conditions with catalytic glacial acetic acid . Key parameters include:
| Method | Time | Yield (%) | Key Conditions |
|---|---|---|---|
| Conventional reflux | 15–18 h | 60–75 | POCl₃, acetonitrile, 80–90°C |
| Microwave irradiation | 15–20 min | 70–85 | Solvent-free, 300 W power |
- Critical Analysis : Microwave methods reduce side-product formation but require precise temperature control to avoid decomposition of the thiadiazole ring .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Characterization involves:
- FT-IR : Confirms amide C=O stretches (~1670 cm⁻¹) and thiadiazole C-S-C vibrations (~680 cm⁻¹) .
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.4 ppm) on the trimethylphenyl moiety. ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and thiadiazole carbons (~155–160 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 357.86 for C₁₈H₁₆ClN₃OS) validate purity .
Q. What in vitro assays are used to evaluate its anticancer activity?
- Methodological Answer : Standard protocols include:
- MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., SK-MEL-2, HL-60, MCF-7) with GI₅₀ values compared to Adriamycin. For example, derivatives like 7k and 7l show GI₅₀ = 1.2–1.8 µM .
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining confirms caspase-3 activation and mitochondrial membrane disruption .
Advanced Research Questions
Q. How do structural modifications influence anticancer efficacy and selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Enhance lipophilicity and target binding (e.g., CDK1 inhibition ).
- Thiadiazole Substitutions : Bulky aryl groups (e.g., 2,4,6-trimethylphenyl) improve metabolic stability but may reduce solubility .
Q. What computational approaches predict pharmacokinetic and toxicity profiles?
- Methodological Answer :
- Molecular Docking : AutoDock or Schrödinger Suite identifies binding to kinases (e.g., CDK1, EGFR) with binding energies ≤ -8.5 kcal/mol .
- ADMET Prediction : QikProp evaluates parameters like logP (2.1–3.5), CNS activity (-2 to -1), and hepatotoxicity risks (e.g., CYP3A4 inhibition) .
Q. How are discrepancies in bioactivity data across studies resolved?
- Methodological Answer : Contradictions arise from:
- Cell Line Variability : HL-60 (leukemia) often shows higher sensitivity than solid tumors (e.g., HeLa) due to differential expression of pro-apoptotic proteins .
- Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability. Standardization using CLSI guidelines minimizes variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
